(4-Phenylthiophen-2-yl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular formula of “(4-Phenylthiophen-2-yl)methanamine” is C11H11NS . The structure includes a thiophene ring attached to a phenyl group through a methanamine linker .Physical And Chemical Properties Analysis
“(4-Phenylthiophen-2-yl)methanamine” is a powder at room temperature . It has a molecular weight of 189.28 g/mol.Scientific Research Applications
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High-Contrast Electrochromic Devices
- Field : Material Science, Electrochemistry
- Application Summary : Tris(4-(thiophen-2-yl)phenyl)amine-based copolymers were electropolymerized on ITO electrode by applying constant potentials of 1.0, 1.1, and 1.2 V . These copolymers displayed significant color changes under different voltage conditions, making them suitable for use in high-contrast electrochromic devices .
- Method of Application : The copolymers were electropolymerized on an ITO electrode by applying constant potentials . Spectroelectrochemical investigations were conducted to observe the color changes .
- Results : The copolymer film displayed more color changes than other films. It was yellow in the neutral state, yellowish-green and green in the intermediate state, and blue (1.2 V) in the highly oxidized state . The maximum coloration efficiency of the films was calculated to be 181.9 cm²·C − ¹ at 1042 nm and 217.8 cm²·C − ¹ at 1096 nm, respectively, in an ionic liquid solution .
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Enhanced Faradaic Charge Storage
- Field : Electrochemistry
- Application Summary : When methyl groups are inserted at the 4-position of tris(4-(thiophen-2-yl)phenyl)amine, electropolymerization occurs solely at the 5-position resulting in a polymer electrode with enhanced Faradaic charge storage over an expanded potential range .
- Method of Application : Methyl groups are inserted at the 4-position of the compound, and electropolymerization occurs solely at the 5-position .
- Results : This modification results in a polymer electrode with enhanced Faradaic charge storage over an expanded potential range .
-
Dual Type Electrochromic Devices
- Field : Material Science, Electrochemistry
- Application Summary : Dual type electrochromic devices (ECDs) consisting of Tris(4-(thiophen-2-yl)phenyl)amine-based copolymer, ionic liquid-based electrolyte, and poly (3,4-(2,2-diethylpropylenedioxy)thiophene) (PProDOT-Et₂) cathodic polymer were constructed .
- Method of Application : The copolymers were electropolymerized on an ITO electrode by applying constant potentials . Spectroelectrochemical investigations were conducted to observe the color changes .
- Results : The ECDs displayed satisfactory optical memory and long term switching stability . P(TTPA-co-BDTA)/PProDOT-Et₂ ECD showed high ΔTmax (48.1%) and high coloration efficiency (649.4 cm²·C − ¹) at 588 nm .
-
Enhanced Faradaic Charge Storage
- Field : Electrochemistry
- Application Summary : When methyl groups are inserted at the 4-position of tris(4-(thiophen-2-yl)phenyl)amine, electropolymerization occurs solely at the 5-position resulting in a polymer electrode with enhanced Faradaic charge storage over an expanded potential range .
- Method of Application : Methyl groups are inserted at the 4-position of the compound, and electropolymerization occurs solely at the 5-position .
- Results : This modification results in a polymer electrode with enhanced Faradaic charge storage over an expanded potential range .
properties
IUPAC Name |
(4-phenylthiophen-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8H,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCFXIJQPKFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylthiophen-2-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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